molecular formula C12H11NO3 B596279 Ethyl 3-(5-Oxazolyl)benzoate CAS No. 1261268-84-1

Ethyl 3-(5-Oxazolyl)benzoate

Cat. No. B596279
M. Wt: 217.224
InChI Key: UAWUYDWGOSIVAQ-UHFFFAOYSA-N
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Description

Ethyl 3-(5-Oxazolyl)benzoate is a chemical compound with the molecular formula C12H11NO3 . It is used for research and development purposes . The compound is a white to yellow solid .


Molecular Structure Analysis

The InChI code for Ethyl 3-(5-Oxazolyl)benzoate is 1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule. The molecular weight of the compound is 217.22 .


Physical And Chemical Properties Analysis

Ethyl 3-(5-Oxazolyl)benzoate is a white to yellow solid . The compound has a molecular weight of 217.22 . More specific physical and chemical properties such as melting point, boiling point, and density were not available in the sources retrieved .

Scientific Research Applications

Synthesis and Structural Analysis

Ethyl 3-(5-oxazolyl)benzoate and its derivatives have been extensively studied for their synthesis and structural properties. For example, the synthesis and crystal structure of related compounds have been elucidated through techniques such as single-crystal X-ray diffraction, IR, 1H and 13C NMR spectroscopy, highlighting their complex structural attributes and potential as intermediates in organic synthesis (Marjani, 2013). These studies are foundational, as they offer insights into the chemical behavior and reactivity of these compounds, which can be pivotal for further chemical transformations and applications in materials science.

Antimicrobial and Anti-inflammatory Properties

Research into the bioactivity of ethyl 3-(5-oxazolyl)benzoate derivatives has shown promising antimicrobial and anti-inflammatory properties. Novel compounds synthesized from ethyl 3-(5-oxazolyl)benzoate analogues have exhibited significant antibacterial activity against various pathogens, indicating their potential as therapeutic agents (Linhua, 2013). Additionally, studies on derivatives have highlighted their anti-inflammatory activities in vivo, suggesting their usefulness in developing new anti-inflammatory drugs (Rajput et al., 2020).

Potential in Pesticide Development

Some studies have investigated the potential of ethyl 3-(5-oxazolyl)benzoate derivatives in agriculture, particularly in the development of novel pesticides. For instance, derivatives have been tested for their ability to induce precocious metamorphosis in pests, offering a new approach to pest management (Fujita et al., 2005). This research demonstrates the compound's utility in creating environmentally friendly pesticide alternatives.

Advanced Materials and Catalysis

The versatile chemical structure of ethyl 3-(5-oxazolyl)benzoate makes it a valuable candidate for the synthesis of complex organic molecules and materials. Its derivatives have been utilized in catalysis, illustrating the compound's role in facilitating chemical reactions and synthesizing new materials with potential applications in various industries (Ito et al., 2006).

Safety And Hazards

Ethyl 3-(5-Oxazolyl)benzoate should be handled with care. It’s advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . The compound should be stored in a well-ventilated place .

properties

IUPAC Name

ethyl 3-(1,3-oxazol-5-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-5-3-4-9(6-10)11-7-13-8-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAWUYDWGOSIVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266720
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(5-Oxazolyl)benzoate

CAS RN

1261268-84-1
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261268-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-(5-oxazolyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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